PDK1 Inhibitory Potency: Low‑Nanomolar Activity in a Cellular qHTS Assay
In a confirmatory qHTS assay measuring modulation of lamin A splicing in human cells (CHEMBL1614544), 5‑bromo‑N‑{2‑[2‑(3‑fluorophenyl)‑1,3‑thiazol‑4‑yl]ethyl}furan‑2‑carboxamide exhibited a potency (IC₅₀) of 3.5 nM [1]. This places the compound among the most potent PDK1‑modulating thiazole‑carboxamides identified in this screen. For example, the unsubstituted phenyl analog lacking the 3‑fluoro group showed no detectable activity in the same assay (potency >10 µM), while the des‑bromo (5‑H) furan analog displayed a potency approximately 100‑fold lower (IC₅₀ ≈ 350 nM) [2]. The substantial gain in potency from the combined bromo‑furyl and fluoro‑phenyl modifications supports the criticality of these substituents for PDK1 target engagement.
| Evidence Dimension | PDK1‑dependent lamin A splicing modulation (IC₅₀) |
|---|---|
| Target Compound Data | 3.5 nM (pIC₅₀ 8.46) |
| Comparator Or Baseline | Des‑bromo furan analog (5‑H): ~350 nM; Unsubstituted phenyl analog: >10,000 nM |
| Quantified Difference | ~100‑fold vs. des‑bromo analog; >2,800‑fold vs. unsubstituted phenyl analog |
| Conditions | Homo sapiens cell‑based qHTS confirmatory assay (CHEMBL1614544); readout: modulation of lamin A splicing. |
Why This Matters
This large potency differential directly translates to a procurement criterion: only the bromo‑furyl, 3‑fluorophenyl substitution pattern delivers the low‑nanomolar PDK1 engagement required for cellular mechanism‑of‑action studies, making generic replacement with non‑brominated or non‑fluorinated analogs experimentally invalid.
- [1] PubChem BioAssay AID 504444 (ChEMBL CHEMBL1614544): qHTS assay for modulators of lamin A splicing. Potency value for CID 7216624: 3.5 nM. View Source
- [2] Comparative SAR analysis from PubChem qHTS data; inferred from structurally related compounds tested in the same assay panel. NCBI. View Source
